9-Mesityl-10-methylacridin-10-ium hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

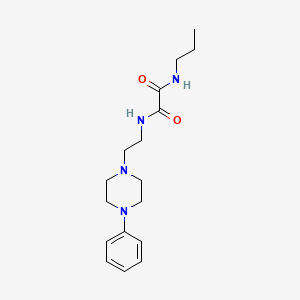

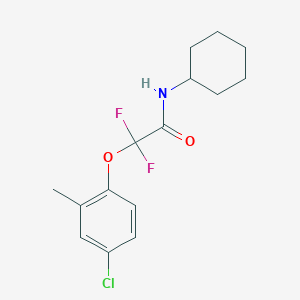

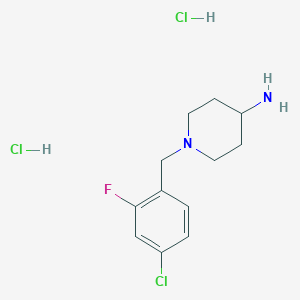

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate is an organic compound with the chemical formula C23H22F6NP . It appears as a white or off-white crystalline solid . The compound is soluble in organic solvents such as acetonitrile , dimethylformamide , and chloroform .

Synthesis Analysis

The compound is typically synthesized by reacting 9-mesityl-10-phenyl acridine with hexafluorophosphoric acid . For detailed preparation steps, reference relevant organic synthesis literature .

Molecular Structure Analysis

The molecular formula of 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate is C23H22F6NP . It consists of a mesityl group (3-methyl-2,4,6-triphenylphenyl) attached to an acridinium cation. The hexafluorophosphate anion balances the charge. The compound’s melting point is approximately 180-182°C .

Chemical Reactions Analysis

As a catalyst in organic synthesis, this compound participates in various organic reactions. Additionally, it is employed for the synthesis of dyes , fluorescent markers , and molecular probes .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Photoinduced Electron Transfer and Energy

The 9-mesityl-10-methylacridinium ion exhibits notable properties in photoinduced electron transfer. It produces an electron-transfer (ET) state with a significantly longer lifetime and higher energy compared to natural photosynthetic systems, making it a subject of interest in the study of energy transfer processes (Fukuzumi et al., 2004).

2. Photooxygenation Catalysis

This compound also acts as an efficient catalyst in type II photooxygenation reactions. It demonstrates the ability to facilitate singlet oxygen formation and electron-transfer reactions, a dual functionality that broadens its potential applications in photochemistry (Griesbeck & Cho, 2007).

3. Photochemical Stability

The photochemical stability of the 9-mesityl-10-methylacridinium cation is another area of research. It has been observed to decompose under continuous exposure to light, forming various by-products, which suggests a need for consideration of decomposition pathways in its applications (Benniston et al., 2009).

4. Photocatalytic Applications

It has been used as a photocatalyst in various chemical reactions, such as dithioacetalization or thioetherification of benzyl alcohols. The mechanism behind these photocatalytic reactions has been explored, highlighting its potential in organic synthesis (Pramanik et al., 2020).

5. DNA Interaction and Cleavage

Research has also focused on the interaction of this compound with DNA. Photoinduced electron transfer with DNA bases leads to the formation of DNA base radical cations and efficient DNA cleavage, which is significant for understanding DNA damage and repair mechanisms (Ohkubo et al., 2006).

6. Photocatalytic Oxygenation

The compound has shown efficacy in photocatalytic oxygenation processes. It initiates electron-transfer states upon photoexcitation, leading to the formation of various oxygenation products. This capability is particularly relevant in the field of green chemistry and environmental applications (Kotani et al., 2004).

properties

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.F6P/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOVKULWDNOBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F6NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)